REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:17]=[CH:18][N:19]=1)[C:5]([O:7]C1C=CC([N+]([O-])=O)=CC=1)=O.[CH2:20]([NH:22][CH2:23][CH2:24][NH2:25])[CH3:21]>O1CCCC1>[CH2:20]([NH:22][CH2:23][CH2:24][NH:25][C:5](=[O:7])[C:4]1[CH:17]=[CH:18][N:19]=[C:2]([F:1])[CH:3]=1)[CH3:21]
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C=CN1
|
Name
|
|
Quantity
|
185 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCCN
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under vacuum
|
Type
|
ADDITION
|
Details
|
A 1.0 N aqueous sodium hydroxide solution (140 mL) was added to the mixture
|
Type
|
CUSTOM
|
Details
|
The solution was decanted
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane (6×120 mL)
|
Type
|
CUSTOM
|
Details
|
dried on magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed (Al2O3, CH2Cl2/EtOH, 98/2
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)NCCNC(C1=CC(=NC=C1)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15.9 mmol | |
AMOUNT: MASS | 3.37 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |